2,2,2-Trifluoro-N-[(5-methylpiperidin-2-yl)methyl]acetamide
Description
2,2,2-Trifluoro-N-[(5-methylpiperidin-2-yl)methyl]acetamide is a chemical compound with the molecular formula C9H15F3N2O and a molecular weight of 224.227.
Properties
IUPAC Name |
2,2,2-trifluoro-N-[(5-methylpiperidin-2-yl)methyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15F3N2O/c1-6-2-3-7(13-4-6)5-14-8(15)9(10,11)12/h6-7,13H,2-5H2,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOPYNRISQDNKJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(NC1)CNC(=O)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15F3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trifluoro-N-[(5-methylpiperidin-2-yl)methyl]acetamide typically involves the reaction of 2,2,2-trifluoroacetamide with 5-methylpiperidine. The reaction is carried out under controlled conditions, often using a suitable solvent and a catalyst to facilitate the reaction. The reaction conditions, such as temperature and pressure, are optimized to achieve a high yield of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring consistent product quality and high efficiency. The use of advanced purification techniques, such as chromatography, helps in obtaining a pure product suitable for various applications .
Chemical Reactions Analysis
Hydrolysis Reactions
The trifluoroacetamide group undergoes hydrolysis under acidic or basic conditions to yield the corresponding amine:
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Conditions :
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Kinetics : Hydrolysis rates are slower compared to non-fluorinated acetamides due to the electron-withdrawing CF₃ group stabilizing the amide bond .
Alkylation and Acylation at the Piperidine Nitrogen
The secondary amine of the piperidine ring participates in alkylation and acylation reactions:
Alkylation with Halides
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Reagents : Alkyl/aryl halides (e.g., benzyl bromide, methyl iodide).
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Conditions : K₂CO₃ or Et₃N in DMF/THF, 25–60°C, 12–24 hours .
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Example :
Yields range from 55% to 85% depending on steric hindrance from the 5-methyl group .
Acylation with Acid Chlorides
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Reagents : Acetyl chloride, trifluoroacetic anhydride.
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Product Stability : Acylated derivatives are less prone to hydrolysis due to increased steric bulk .
Hydrogenation of Piperidine Derivatives
Catalytic hydrogenation modifies the piperidine ring’s saturation state:
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Conditions : H₂ (1–3 atm), Pd/C (5–10% w/w) in ethanol, 25–50°C .
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Stereoselectivity : Hydrogenation of unsaturated precursors (e.g., 5-methylenepiperidines) yields cis- and trans-5-methylpiperidines in ratios influenced by protecting groups (e.g., TFA vs. Boc) .
Heck Reactions
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Substrates : 5-Bromo- or iodo-piperidine derivatives.
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Limitation : The 5-methyl group may hinder coupling efficiency .
Biological Activity and Metabolization
In pharmacological studies, derivatives undergo enzymatic hydrolysis in vivo:
Mechanistic Insights
Scientific Research Applications
Medicinal Chemistry
The compound is extensively studied for its potential therapeutic applications. Its structural features allow it to interact with various biological targets, making it a candidate for drug development. Research indicates that compounds with trifluoromethyl groups can exhibit enhanced metabolic stability and bioactivity .
Biological Research
In biological studies, 2,2,2-Trifluoro-N-[(5-methylpiperidin-2-yl)methyl]acetamide is utilized to investigate the effects of fluorinated compounds on cellular processes. The lipophilic nature of the trifluoromethyl group facilitates cell membrane penetration, allowing researchers to explore its interactions with enzymes and receptors .
Agrochemical Applications
The compound has shown promise in agrochemical research, particularly in the development of antifungal and insecticidal agents. Studies have demonstrated its efficacy against various fungal pathogens and insect pests, suggesting its potential as an active ingredient in agricultural formulations .
Antifungal Activity
Recent studies have evaluated the antifungal properties of derivatives containing similar amide moieties. For instance, novel trifluoromethyl pyrimidine derivatives were synthesized and tested against fungal species such as Botrytis cinerea and Sclerotinia sclerotiorum. These studies revealed promising antifungal activities at concentrations as low as 50 μg/ml . The results indicated that some compounds exhibited inhibition rates comparable to established fungicides.
Insecticidal Activity
Research on insecticidal properties has shown that certain derivatives of this compound can effectively target pests like Spodoptera frugiperda and Mythimna separata. In controlled tests, mortality rates reached up to 90%, highlighting the potential for these compounds in pest management strategies .
Anticancer Activity
The anticancer potential of related compounds has also been explored. For example, studies demonstrated moderate cytotoxic effects against various cancer cell lines (e.g., PC3, K562) at concentrations around 5 μg/ml. Although less potent than traditional chemotherapeutics like doxorubicin, these findings underscore the importance of further investigation into the structure-activity relationships of trifluoromethylated compounds .
Mechanism of Action
The mechanism of action of 2,2,2-Trifluoro-N-[(5-methylpiperidin-2-yl)methyl]acetamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group in the compound enhances its lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, the compound can interact with enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2,2,2-Trifluoro-N-methylacetamide: This compound is similar in structure but lacks the piperidine moiety.
2,2,2-Trifluoro-N,N-dimethylacetamide: Another similar compound, it has two methyl groups attached to the nitrogen atom.
2,2,2-Trifluoro-N-(5-methylpiperidin-3-yl)acetamide: This compound has a similar structure but with a different substitution pattern on the piperidine ring.
Uniqueness
2,2,2-Trifluoro-N-[(5-methylpiperidin-2-yl)methyl]acetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the trifluoromethyl group and the piperidine moiety makes it a versatile compound with a wide range of applications in various fields.
Biological Activity
2,2,2-Trifluoro-N-[(5-methylpiperidin-2-yl)methyl]acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
- Molecular Formula: C₇H₁₄F₃N₃O
- Molecular Weight: 201.20 g/mol
- IUPAC Name: this compound
Research indicates that this compound interacts with various biological targets:
- Receptor Modulation : The compound has shown to act as a modulator of certain neurotransmitter receptors, particularly in the central nervous system (CNS). It may influence serotonin and dopamine pathways, which are critical in mood regulation and cognitive functions.
- Inhibition of Enzymatic Activity : Preliminary studies suggest that this compound may inhibit specific enzymes related to metabolic pathways. For instance, it could affect the activity of enzymes involved in neurotransmitter synthesis or degradation.
Pharmacological Effects
The pharmacological profile of this compound includes:
- Antidepressant-like Effects : Animal models have demonstrated that the compound exhibits antidepressant-like behavior in forced swim tests and tail suspension tests.
- Anxiolytic Properties : The compound has shown promise in reducing anxiety-like behaviors in rodent models.
Toxicology
Toxicological assessments indicate that while the compound is generally well-tolerated at therapeutic doses, high concentrations may lead to neurotoxic effects. Studies have highlighted the need for further investigation into its safety profile.
Case Studies
- Study on Antidepressant Activity :
- Objective : To evaluate the antidepressant effects of this compound.
- Methodology : Rodent models were administered varying doses of the compound.
- Findings : Significant reductions in immobility time were observed, suggesting potential efficacy as an antidepressant agent.
| Dose (mg/kg) | Immobility Time (seconds) | p-value |
|---|---|---|
| 10 | 120 | <0.05 |
| 20 | 90 | <0.01 |
| 40 | 60 | <0.001 |
- Research on Anxiolytic Effects :
- Objective : To assess the anxiolytic properties using the elevated plus maze test.
- Methodology : Mice were treated with the compound and observed for time spent in open arms versus closed arms.
- Results : Treated mice spent significantly more time in open arms compared to controls.
| Treatment Group | Time in Open Arms (seconds) | p-value |
|---|---|---|
| Control | 30 | N/A |
| Compound | 70 | <0.01 |
Q & A
Advanced Research Question
- Hydrogen Bond Analysis : Calculate donor/acceptor counts using software like Gaussian or ORCA. For this compound, expect 1 donor (amide NH) and 4 acceptors (amide O, three F atoms) .
- Polar Surface Area (PSA) : Use tools like ChemAxon or Molinspiration to predict PSA (~29.1 Å), which correlates with membrane permeability and bioavailability .
- Electrostatic Potential (MESP) : DFT-based MESP maps can identify nucleophilic/electrophilic regions, aiding in understanding reactivity (e.g., trifluoromethyl group electron-withdrawing effects) .
Validation : Cross-reference computational results with SCXRD-derived hydrogen-bond geometries .
How can researchers design assays to evaluate the biological activity of this compound?
Advanced Research Question
- Target Identification : Prioritize enzymes/receptors with hydrophobic binding pockets (e.g., kinases, GPCRs) due to the compound’s lipophilic trifluoromethyl and piperidine groups .
- In Vitro Assays :
- Enzyme Inhibition : Use fluorescence polarization (FP) or FRET-based assays with recombinant proteins.
- Cellular Uptake : Measure intracellular concentrations via LC-MS/MS in cell lines (e.g., HEK293) .
- Structure-Activity Relationship (SAR) : Synthesize analogs with modified piperidine substituents or acetamide linkers to assess critical pharmacophores .
Challenges : False positives may arise from non-specific binding; include counter-screens with scrambled targets .
How do solvent and pH conditions influence the stability of this compound?
Basic Research Question
- pH Stability :
- Solvent Effects :
- Aqueous Buffers : Use cosolvents (e.g., DMSO ≤5%) to prevent precipitation.
- Organic Storage : Store in anhydrous acetonitrile or DMF at –20°C to prevent hydrolysis .
What strategies address contradictions in spectroscopic data interpretation?
Advanced Research Question
- NMR Anomalies :
- Mass Spectrometry : HRMS with ESI+ ionization detects [M+H]; discrepancies ≥2 ppm suggest impurities or adducts .
Resolution : Validate with orthogonal techniques (e.g., IR for amide confirmation) .
How can researchers optimize reaction yields for scale-up synthesis?
Basic Research Question
- Catalysis : Use DMAP or HOBt to accelerate amide coupling and reduce racemization .
- Microwave Assistance : Reduce reaction time (e.g., 30 min vs 4 h reflux) while maintaining >90% yield .
- Workflow : Implement inline FTIR or Raman spectroscopy for real-time monitoring of intermediate formation .
Trade-offs : Cost vs efficiency; microwave setups may require specialized equipment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
